molecular formula C10H10O3 B14482352 2-(2-Methoxyphenoxy)prop-2-enal CAS No. 65076-90-6

2-(2-Methoxyphenoxy)prop-2-enal

Cat. No.: B14482352
CAS No.: 65076-90-6
M. Wt: 178.18 g/mol
InChI Key: PWRIDPJXFVNDOB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)prop-2-enal is an organic compound with the molecular formula C10H10O3. It is also known as 2-Propenal, 2-(2-methoxyphenoxy)-. This compound is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a propenal group.

Preparation Methods

The synthesis of 2-(2-Methoxyphenoxy)prop-2-enal typically involves the reaction of guaiacol (2-methoxyphenol) with propenal (acrolein) under specific conditions. One common method involves the use of a base to deprotonate the guaiacol, followed by the addition of propenal to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2-Methoxyphenoxy)prop-2-enal undergoes a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl group. Some of the common reactions include:

Scientific Research Applications

2-(2-Methoxyphenoxy)prop-2-enal has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can act as an electrophile, reacting with nucleophiles at the β-carbon position. This reactivity is due to the conjugation of the carbonyl group with the double bond, which increases the electrophilicity of the β-carbon .

In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site .

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)prop-2-enal can be compared to other α,β-unsaturated carbonyl compounds, such as cinnamaldehyde and crotonaldehyde. While all these compounds share the α,β-unsaturated carbonyl structure, this compound is unique due to the presence of the methoxyphenoxy group, which imparts different electronic and steric properties .

Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65076-90-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(2-methoxyphenoxy)prop-2-enal

InChI

InChI=1S/C10H10O3/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-7H,1H2,2H3

InChI Key

PWRIDPJXFVNDOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=C)C=O

Origin of Product

United States

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